5-Nitro-alpha-phenyl-2-furanacrylamide
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Overview
Description
5-Nitro-alpha-phenyl-2-furanacrylamide: is a synthetic nitrofuran derivative It is known for its chemical structure that includes a nitro group attached to a furan ring, which is further connected to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-alpha-phenyl-2-furanacrylamide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with phenylacetic acid in the presence of a base, followed by the addition of an amide group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-alpha-phenyl-2-furanacrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-Nitro-alpha-phenyl-2-furanacrylamide is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Medicine: The compound’s potential mutagenic and carcinogenic properties have been studied extensively. It was once used as a food preservative but was withdrawn due to its mutagenic effects .
Industry: In the industrial sector, this compound is used in the development of new materials and as a chemical intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-Nitro-alpha-phenyl-2-furanacrylamide exerts its effects involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to mutagenic and potentially carcinogenic effects .
Comparison with Similar Compounds
Furylfuramide: Another nitrofuran derivative with similar mutagenic properties.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: A topical antibacterial agent.
Uniqueness: 5-Nitro-alpha-phenyl-2-furanacrylamide is unique due to its specific structure, which includes both a nitro group and a furan ring connected to an acrylamide moiety. This combination of functional groups gives it distinct chemical and biological properties compared to other nitrofuran derivatives.
Properties
CAS No. |
53757-31-6 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-2-phenylprop-2-enamide |
InChI |
InChI=1S/C13H10N2O4/c14-13(16)11(9-4-2-1-3-5-9)8-10-6-7-12(19-10)15(17)18/h1-8H,(H2,14,16) |
InChI Key |
SYPWYKSLSALHBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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